5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle . This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing its interaction with cyclin and ATP, and thus blocking its kinase activity .
Biochemical Pathways
As a potential cdk2 inhibitor, it would be expected to impact the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines . If this compound acts as a CDK2 inhibitor, it could potentially lead to cell cycle arrest and apoptosis .
Preparation Methods
The synthesis of 5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.
Introduction of ethoxy groups: The ethoxy groups can be introduced via alkylation reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced using methyl iodide in a similar alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-Ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as thiols or amines replace the ethoxy groups to form thioethers or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials or as a precursor in the production of other complex organic molecules.
Comparison with Similar Compounds
Similar compounds to 5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-4-20-9-8-17-13(18)11-10(21-5-2)6-7-15-12(11)16(3)14(17)19/h6-7H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQNNVDXDIKBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(C=CN=C2N(C1=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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